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Compound of Interest

Compound Name: 2-(2,4,6-Trifluorophenyl)ethanol

CAS No.: 1000571-83-4

Cat. No.: B1441524

Get Quote

CAS: 1250113-83-7 | Molecular Formula: C₈H₇F₃O | MW: 176.14 g/mol

Strategic Analysis & Retrosynthesis
The 2,4,6-trifluorophenyl moiety is a "privileged structure" in drug design. The strategic

placement of fluorine atoms at the ortho and para positions blocks metabolic hydroxylation

sites (CYP450 oxidation) and significantly alters the electronic landscape of the aromatic ring,

increasing the acidity of the benzylic protons and modulating lipophilicity (LogP).

Synthesizing the ethanol derivative requires navigating the electron-deficient nature of the ring.

Standard electrophilic aromatic substitutions (EAS) are sluggish due to the strong inductive

withdrawing effect of the three fluorine atoms. Therefore, nucleophilic or metallation strategies

are superior.

Retrosynthetic Disconnections
We identify two primary reliable pathways:
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Path A (Direct Metallation): Exploits the acidity of the ring protons (flanked by fluorines) for

direct lithiation and alkylation.

Path B (Reductive Functionalization): A robust, scale-up friendly reduction of the

commercially available phenylacetic acid precursor.

2-(2,4,6-Trifluorophenyl)ethanol

2,4,6-Trifluorophenylacetic Acid
(Path B: Reduction)

 Reduction
(LiAlH4 / BH3)

1,3,5-Trifluorobenzene
(Path A: Lithiation + Epoxide)

 C-H Activation
(n-BuLi / Ethylene Oxide)
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Figure 1: Retrosynthetic analysis showing the two primary disconnections: acid reduction and

direct C-H activation.

Route A: Direct Lithiation (Discovery Scale)
Best for: Rapid synthesis, isotope labeling, and avoiding multi-step precursor synthesis. Core

Mechanism: Lithium-Halogen exchange is not used here. Instead, we utilize Directed ortho-

Metallation (DoM) driven by the inductive acidification of the C-H bond by the flanking fluorine

atoms.

Mechanistic Insight & Safety Warning
The lithiated intermediate, 2,4,6-trifluorophenyllithium, is thermodynamically unstable relative to

LiF elimination. If the temperature rises above -60°C, the species eliminates Lithium Fluoride

(LiF) to form 3,5-difluorobenzyne, a highly reactive and potentially uncontrolled intermediate.

Protocol
Reagents: 1,3,5-Trifluorobenzene (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5M in hexanes),

Ethylene Oxide (1.5 equiv), THF (anhydrous).
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar,

nitrogen inlet, and low-temperature thermometer.

Solvation: Charge with 1,3,5-Trifluorobenzene (20 mmol) and anhydrous THF (100 mL). Cool

the solution to -78°C (Dry ice/Acetone bath).

Deprotonation: Add n-BuLi dropwise over 20 minutes via syringe pump. Maintain internal

temperature below -70°C.

Observation: A slight color change (pale yellow) may occur. Stir for 45 minutes at -78°C to

ensure complete metallation.

Alkylation: Introduce Ethylene Oxide (EO).

Note: EO is a gas at RT. It can be introduced as a pre-cooled solution in THF or bubbled

slowly into the headspace.

Add EO (30 mmol) slowly. Stir at -78°C for 1 hour.

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

Quench: Quench with saturated aqueous NH₄Cl (20 mL).

Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over

MgSO₄, and concentrate.

Route B: Acid Reduction (Process Scale)
Best for: Multi-gram/Kilogram scale, high safety requirement, robust reproducibility. Precursor:

2,4,6-Trifluorophenylacetic acid (Commercially available or synthesized via hydrolysis of 2,4,6-

trifluorobenzyl cyanide).

Comparison of Reducing Agents
For electron-deficient rings, the choice of reducing agent is critical to avoid defluorination.
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Reagent Conditions Pros Cons

Borane-DMS

(BH₃·SMe₂)
THF, 0°C to RT

Chemoselective for

carboxylic acids. Does

not attack the

fluorinated ring.

Odorous (DMS),

requires careful

quenching.

LiAlH₄ (LAH) THF, 0°C Very fast.

Risk of defluorination

(SNAr) if heated.

Pyrophoric solid

handling.

NaBH₄ / I₂ THF, Reflux

Safer handling than

LAH. Generates BH₃

in situ.

Iodine removal

requires thiosulfate

wash.

Recommended Protocol: Borane-Dimethyl Sulfide
Reduction
This method is selected for its high chemoselectivity, avoiding potential nucleophilic attack on

the fluorinated ring which can occur with LAH.

Setup: Equip a 500 mL flask with a reflux condenser, addition funnel, and nitrogen line. Vent

to a scrubber (bleach) to trap DMS odors.

Dissolution: Dissolve 2,4,6-Trifluorophenylacetic acid (50 mmol, 9.5 g) in anhydrous THF

(150 mL). Cool to 0°C.

Addition: Add Borane-Dimethyl Sulfide complex (10M or 2M solution, 60 mmol equiv hydride)

dropwise.

Caution: Hydrogen gas evolution.[1] Control addition rate to manage foaming.

Reaction: Allow to warm to Room Temperature (RT). Stir for 3 hours. Monitor by TLC (SiO₂,

30% EtOAc/Hexanes) or LC-MS. The acid spot should disappear.

Quench (Critical): Cool back to 0°C. Slowly add Methanol (50 mL) to quench excess borane.

Vigorous bubbling will occur.
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Process Tip: Stir for 30 mins after addition to break down borate-THF complexes.

Concentration: Concentrate the mixture to remove THF/MeOH/DMS.

Purification: The residue is often pure enough. If necessary, flash chromatography

(Hexanes/EtOAc 4:1) yields the pure alcohol.

Route B: Borane Reduction

Start:
2,4,6-Trifluorophenylacetic Acid

Activation:
Add BH3-DMS

(0°C, THF)

Reaction:
RT, 3 Hours

(Monitor TLC)

Quench:
Methanol Addition

(H2 Evolution!)

Product:
2-(2,4,6-Trifluorophenyl)ethanol

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the Borane-DMS reduction pathway.

Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.

¹H NMR (400 MHz, CDCl₃):

δ 6.6–6.8 ppm (m, 2H): Aromatic protons (meta to the alkyl chain). The multiplicity arises

from coupling to the ortho and para fluorines.

δ 3.85 ppm (t, 2H): -CH₂OH (methylene adjacent to oxygen).

δ 2.95 ppm (t, 2H): Ar-CH₂- (benzylic methylene).

δ 1.8 ppm (br s, 1H): -OH (exchangeable with D₂O).

¹⁹F NMR:

Essential for confirming the integrity of the ring. Expect two signals:

~ -110 ppm (2F): ortho-Fluorines.
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~ -112 ppm (1F): para-Fluorine.

HPLC Purity:

Column: C18. Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

UV Detection: 254 nm (low absorption due to F-substitution) or 210 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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